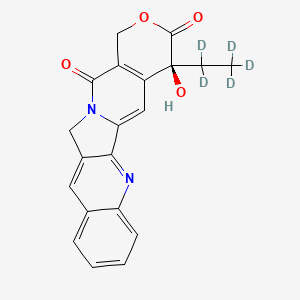

(S)-(+)-Camptothecin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-CWDCNSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(+)-Camptothecin-d5: A Technical Guide for Researchers

Introduction

(S)-(+)-Camptothecin (CPT) is a potent, naturally occurring quinoline alkaloid with significant antitumor activity. Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1][2][] (S)-(+)-Camptothecin-d5 is the deuterated form of CPT, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Camptothecin in biological matrices, ensuring high accuracy in pharmacokinetic and metabolic studies.[4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Analyte Name | This compound | [5] |

| CAS Number | 1329616-37-6 | |

| Unlabeled CAS | 7689-03-4 | |

| Molecular Formula | C₂₀D₅H₁₁N₂O₄ | |

| Molecular Weight | 353.38 g/mol | |

| Appearance | Crystalline solid | |

| Storage | Store at 2-8°C. Solutions in DMSO may be stored at -20°C. | |

| Stability | Stable for at least one year as supplied. DMSO solutions are stable for up to 3 months at -20°C. | |

| Synonyms | (S)-4-(Ethyl-d5)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

Table 2: Solubility Data for Camptothecin (Note: Solubility data is for the unlabeled compound, (S)-(+)-Camptothecin, and is expected to be highly similar for the deuterated analog.)

| Solvent | Solubility | Source(s) |

| DMSO | ~10 mg/mL | |

| Dimethylformamide | ~2 mg/mL | |

| Chloroform/Methanol (4:1) | ~5 mg/mL | |

| Aqueous Buffers | Sparingly soluble. A 1:3 solution of DMSO:PBS (pH 7.2) yields ~0.25 mg/mL. | |

| 1 N NaOH | ~50 mg/mL |

Mechanism of Action: Topoisomerase I Inhibition

Camptothecin's cytotoxic effects stem from its specific interaction with the DNA-Topoisomerase I (Topo I) complex.

-

Topo I Function : Topo I relieves torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.

-

CPT Intervention : Camptothecin binds to the Topo I-DNA complex, stabilizing it. This prevents the re-ligation of the single-strand break, trapping the enzyme on the DNA. This stabilized structure is known as the "cleavable complex."

-

Induction of DNA Damage : During the S-phase of the cell cycle, the collision of an advancing DNA replication fork with this cleavable complex converts the single-strand break into a lethal, irreversible double-strand break.

-

Cellular Response : The accumulation of these double-strand breaks triggers a DNA damage response, activating pathways that lead to cell cycle arrest (primarily in the S and G2 phases) and, ultimately, apoptosis (programmed cell death).

Signaling Pathway

The following diagram illustrates the molecular cascade initiated by Camptothecin, leading to cancer cell death.

Caption: Mechanism of Camptothecin-induced apoptosis via Topoisomerase I inhibition.

Experimental Protocols

Induction of Apoptosis in Cell Culture (Positive Control)

This protocol describes a general method for using Camptothecin to induce apoptosis in a susceptible cell line, which can serve as a positive control for cell death assays.

Materials:

-

A cell line susceptible to apoptosis (e.g., Jurkat, MCF7).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

1 mM stock solution of Camptothecin in DMSO.

-

DMSO (for vehicle control).

-

Tissue culture flasks or plates.

-

Humidified incubator (37°C, 5% CO₂).

Methodology:

-

Cell Seeding: Prepare a cell suspension in fresh, pre-warmed medium at a concentration of 0.5 x 10⁶ cells/mL and seed into appropriate culture vessels.

-

Treatment: Add the 1 mM Camptothecin stock solution to the cell suspension to achieve a final concentration of 4–6 µM. For the negative control, add an equivalent volume of DMSO.

-

Incubation: Incubate the cells for a duration optimal for the specific cell type (typically 4-24 hours) in a humidified incubator at 37°C with 5% CO₂. A time-course experiment is recommended to determine the optimal incubation period for new cell lines.

-

Harvesting: Harvest the cells by centrifugation.

-

Analysis: Proceed with the desired assay to evaluate apoptosis (e.g., Annexin V staining, caspase activity assay, TUNEL assay).

(Protocol adapted from Thermo Fisher Scientific.)

Pharmacokinetic (PK) Analysis using LC-MS/MS

This compound is ideally suited as an internal standard (IS) for quantifying unlabeled Camptothecin in biological samples due to its identical chemical behavior and distinct mass.

Materials:

-

Biological samples (e.g., plasma, tissue homogenate) from a study subject dosed with (S)-(+)-Camptothecin.

-

This compound solution of a known concentration in an appropriate solvent (e.g., methanol or acetonitrile).

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).

-

LC-MS/MS system.

Methodology:

-

Sample Collection: Collect biological samples at predetermined time points following administration of unlabeled Camptothecin.

-

Sample Preparation: a. Aliquot a small volume (e.g., 50 µL) of the biological sample into a microcentrifuge tube. b. Add a precise volume of the this compound internal standard solution. c. Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile) to the sample. d. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. e. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: a. Carefully transfer the supernatant to an HPLC vial. b. Inject the sample into the LC-MS/MS system. c. Separate the analyte and IS from other matrix components using a suitable HPLC column and mobile phase gradient. d. Detect and quantify the parent drug and the deuterated internal standard using mass spectrometry, typically with Multiple Reaction Monitoring (MRM).

-

Data Processing: Calculate the concentration of Camptothecin in the original sample by determining the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a similar biological matrix.

Experimental Workflow

The diagram below outlines a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

References

Isotopic labeling of camptothecin for research

An In-depth Technical Guide to the Isotopic Labeling of Camptothecin for Research

Executive Summary: Camptothecin (CPT), a potent quinoline alkaloid, is a cornerstone of cancer therapy due to its unique mechanism of inhibiting DNA topoisomerase I.[1][2] To advance its research and clinical applications, isotopic labeling is an indispensable tool. This guide provides a comprehensive overview of the methodologies for labeling camptothecin with various isotopes, including tritium ([³H]), carbon-14 ([¹⁴C]), deuterium ([²H]), and carbon-13 ([¹³C]). It details the synthesis protocols, analytical techniques, and applications of labeled CPT in drug metabolism and pharmacokinetic (DMPK) studies, mechanism of action elucidation, and quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to deepen the understanding and enhance the therapeutic potential of camptothecin and its derivatives.

Introduction to Camptothecin

Camptothecin is a natural product first isolated from the bark of the Camptotheca acuminata tree.[1] Its planar, pentacyclic ring structure is crucial for its biological activity.[1][3] While effective, CPT itself has poor water solubility and stability, which has led to the development of more soluble and potent derivatives like topotecan and irinotecan for clinical use.

Mechanism of Action: Camptothecin's primary molecular target is human DNA topoisomerase I (Topo I), an enzyme essential for relieving torsional stress in DNA during replication and transcription. Topo I functions by creating transient single-strand breaks in the DNA, allowing the strand to rotate, and then resealing the break. CPT exerts its cytotoxic effect by binding to the Topo I-DNA complex, stabilizing it, and preventing the re-ligation step. This "cleavable complex" becomes a cytotoxic lesion. When a DNA replication fork collides with this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break, ultimately triggering programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.

The Role of Isotopic Labeling in Camptothecin Research

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their corresponding isotope, which can be either radioactive (radiolabeling) or stable. This process is critical in drug development for tracking the molecule's journey through a biological system.

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled compounds, particularly with ¹⁴C and ³H, are the gold standard for quantitative ADME studies. They allow for the precise tracking and quantification of the parent drug and all its metabolites in various tissues and excreta, providing a complete picture of the drug's disposition.

-

Metabolic Pathway Elucidation: By tracing the position of the isotopic label in metabolites, researchers can decipher the metabolic pathways a drug undergoes. This is crucial for identifying potential drug-drug interactions and understanding the formation of active or toxic metabolites.

-

Pharmacokinetic (PK) Analysis: Labeled compounds are used as internal standards in mass spectrometry-based bioanalysis to ensure accurate quantification of drug levels in biological fluids, which is essential for determining key PK parameters.

-

Mechanism of Action Studies: Stable isotopes like ¹³C can be incorporated to study drug-target interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodologies for Isotopically Labeled Camptothecin

The choice of isotope and labeling position is critical and depends on the intended application. Labels should ideally be placed in metabolically stable positions to prevent their loss during biological processing.

Radiolabeling with Tritium ([³H]) and Carbon-14 ([¹⁴C])

Tritium and Carbon-14 are beta-emitters commonly used in DMPK studies due to their long half-lives and the relative ease of detection. ¹⁴C is often preferred for its metabolic stability, as tritium labels can sometimes be lost through exchange with water in the body.

Experimental Protocol: Synthesis of [12-³H]-Camptothecin A reported method for tritiating camptothecin involves the synthesis of a bromo-derivative followed by reductive dehalogenation with tritium gas.

-

Bromination: Synthesize d,l-12-bromocamptothecin from camptothecin (1). The exact conditions for this step are specific to the starting material and desired product.

-

Tritiation: Reduce the bromo-derivative (2d) with tritium gas (T₂) in the presence of a palladium on carbon (Pd/C) catalyst.

-

Purification: The resulting product, d,l-camptothecin-12-³H, is purified to remove impurities and unreacted starting materials.

-

Analysis: The specific activity of the final product is determined. A specific activity of 29 Ci/mmol has been reported for this method.

Stable Isotope Labeling with Deuterium ([²H])

Deuterium is a stable isotope of hydrogen used to create "heavy" versions of drugs. Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is harder to break by metabolic enzymes. This can improve a drug's pharmacokinetic profile.

Experimental Protocol: Synthesis of Deuterated Camptothecin A straightforward method for deuterium labeling on the B-ring of camptothecin has been described.

-

Reduction & Exchange: Camptothecin is treated with deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process reduces the B-ring and simultaneously exchanges the C-5 hydrogen with a deuterium atom.

-

Aromatization: The reduced intermediate is exposed to air, which facilitates the re-aromatization of the B-ring.

-

Final Product: This procedure yields camptothecin labeled with deuterium at the C-5 and C-7 positions.

Stable Isotope Labeling with Carbon-13 ([¹³C])

¹³C is a stable isotope used extensively in NMR spectroscopy. Incorporating ¹³C at specific positions in camptothecin allows for the unambiguous assignment of signals in the ¹³C-NMR spectrum, which is invaluable for structural elucidation of the parent drug and its metabolites. Biosynthetic approaches, such as feeding ¹³C-labeled glucose to Ophiorrhiza pumila hairy root cultures, have been used to produce ¹³C-labeled camptothecin to study its biosynthetic pathway.

Analytical Techniques for Labeled Camptothecin

A combination of analytical techniques is required to confirm the identity, purity, and isotopic enrichment of labeled camptothecin.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for quantifying camptothecin in extracts and reaction mixtures. For radiolabeled compounds, a flow-through radioactivity detector is used in series with the UV detector. A typical method uses a C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 45:55 v/v), with detection at 366 nm.

-

Mass Spectrometry (MS): MS is essential for confirming the mass of the labeled compound and determining the degree of isotopic incorporation. It is the primary tool for quantifying drug levels in biological samples when using stable isotope-labeled internal standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact position of the isotopic label within the molecule. ¹H-NMR and ¹³C-NMR are used for structural confirmation, while ³H-NMR can be used to analyze tritium-labeled compounds directly.

Data Presentation

Quantitative data is crucial for the application of isotopically labeled compounds. The following tables summarize key information.

Table 1: Summary of Isotopes Used for Labeling Camptothecin

| Isotope | Isotope Type | Primary Application(s) | Key Advantages |

| Tritium ([³H]) | Radioactive | ADME/DMPK, Receptor Binding Assays | High specific activity achievable. |

| Carbon-14 ([¹⁴C]) | Radioactive | "Gold Standard" for quantitative ADME | Label is generally metabolically stable. |

| Deuterium ([²H]) | Stable | Modifying PK (KIE), Internal Standards (MS) | Non-radioactive, can improve metabolic profile. |

| Carbon-13 ([¹³C]) | Stable | NMR studies, Metabolic pathway analysis | Non-radioactive, powerful for structural analysis. |

Table 2: Reported Quantitative Data for Labeled Camptothecin

| Labeled Compound | Isotope | Parameter | Value | Reference |

| d,l-Camptothecin-12-³H | ³H | Specific Activity | 29 Ci/mmol | |

| General ¹⁴C-labeled drug | ¹⁴C | Max. Specific Activity | ~62.4 mCi/mmol per ¹⁴C atom |

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological and chemical processes involved in camptothecin research.

Caption: Mechanism of action of camptothecin, from Topo I inhibition to apoptosis.

Caption: Workflow for synthesis, analysis, and application of labeled camptothecin.

Conclusion

Isotopic labeling is a powerful and essential technology in the ongoing development of camptothecin and its analogs. From defining fundamental ADME properties with ¹⁴C and ³H to improving metabolic stability with ²H and elucidating complex structures with ¹³C, labeled compounds provide critical data that guides preclinical and clinical research. The detailed protocols and analytical methods described herein offer a framework for researchers to effectively apply these techniques, ultimately accelerating the discovery of safer and more effective camptothecin-based cancer therapies.

References

Commercial Suppliers and Technical Guide for (S)-(+)-Camptothecin-d5

For researchers, scientists, and drug development professionals utilizing (S)-(+)-Camptothecin-d5, a deuterated analog of the potent topoisomerase I inhibitor, this guide provides a comprehensive overview of commercial suppliers, key technical data, and relevant experimental methodologies. This compound is an essential tool in pharmacokinetic and metabolic studies, often employed as an internal standard in mass spectrometry-based bioanalysis.

Commercial Supplier Data

A critical aspect of sourcing research materials is the availability of detailed technical specifications to ensure the quality and suitability of the product for specific applications. The following table summarizes the quantitative data for this compound from various commercial suppliers.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | CAS Number |

| Toronto Research Chemicals (TRC) | C175152 | Not specified | Not specified | 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | 1329616-37-6 |

| MedChemExpress (MCE) | HY-16560S | ≥98% | Not specified | 1 mg, 5 mg, 10 mg | 1329616-37-6 |

| Pharmaffiliates | PA STI 017150 | Not specified | Not specified | Inquire | 1329616-37-6 |

| Alsachim | 7465 | ≥98% | ≥98% for Deuterated Positions | 1 mg, 5 mg, 10 mg, 25 mg | 1329616-37-6 |

Note: Data is subject to change. It is recommended to consult the supplier's website or certificate of analysis for the most current information.

Mechanism of Action: Topoisomerase I Inhibition

(S)-(+)-Camptothecin and its analogs exert their cytotoxic effects by targeting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. The following diagram illustrates the signaling pathway of Camptothecin's interaction with the topoisomerase I-DNA complex.

Camptothecin binds to the covalent binary complex of topoisomerase I and DNA, preventing the re-ligation of the single-strand break created by the enzyme.[1] This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled complexes results in the conversion of single-strand breaks into lethal double-strand breaks, ultimately triggering apoptosis.[1]

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

This section outlines a detailed methodology for the quantitative analysis of a target analyte (e.g., a camptothecin analog or a drug candidate with similar physicochemical properties) in a biological matrix, such as human plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS).

Materials and Reagents

-

Target Analyte Reference Standard

-

This compound (Internal Standard)

-

Human Plasma (K2EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 rpm and 4°C)

-

UPLC-MS/MS System (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent)

-

Analytical Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create a series of calibration standards (e.g., ranging from 1 to 1000 ng/mL).

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

MRM Transitions:

-

Target Analyte: To be determined by infusing the analyte standard solution.

-

This compound: Precursor Ion (Q1): m/z 354.1 -> Product Ion (Q3): [To be determined by infusion, expected fragments around m/z 309.1, 281.1]

-

-

Collision Energy and Cone Voltage: To be optimized for each analyte and the internal standard.

-

Data Analysis

-

Quantification is based on the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

Linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the calibration curve.

-

The concentration of the target analyte in the plasma samples is then calculated from the calibration curve.

Experimental Workflow Visualization

The following diagram provides a visual representation of the logical workflow for a typical bioanalytical experiment using a deuterated internal standard.

References

(S)-(+)-Camptothecin-d5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-Camptothecin-d5, a deuterated analog of the potent anti-cancer agent Camptothecin. This document details its physicochemical properties, and explores the broader context of Camptothecin's mechanism of action and synthesis, which are essential for understanding the applications of its deuterated form in research and drug development.

Core Physicochemical Properties

This compound is a stable-isotope labeled version of (S)-(+)-Camptothecin, a naturally occurring quinoline alkaloid. The deuteration, typically at the ethyl group, makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry.

Quantitative Data Summary

For clarity and direct comparison, the molecular properties of both deuterated and non-deuterated (S)-(+)-Camptothecin are presented below.

| Property | This compound | (S)-(+)-Camptothecin |

| Molecular Formula | C₂₀D₅H₁₁N₂O₄[1][2] | C₂₀H₁₆N₂O₄[3][4] |

| Molecular Weight | 353.38 g/mol [1] | 348.35 g/mol |

| CAS Number | 1329616-37-6 | 7689-03-4 |

| Accurate Mass | 353.142 | Not specified |

Mechanism of Action: Inhibition of Topoisomerase I

Camptothecin and its derivatives, including this compound, exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription. The mechanism involves the stabilization of the covalent complex between Topo I and DNA, which leads to DNA damage and ultimately, apoptosis.

The binding of Camptothecin to the Topo I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme. This results in the accumulation of these breaks, which are converted into double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.

Synthetic Approaches to Camptothecin

The total synthesis of Camptothecin is a complex process that has been approached through various strategies. Understanding these synthetic routes is crucial for the development of new analogs and derivatives. While specific protocols for the deuterated form are often proprietary, the general synthetic schemes for Camptothecin provide a foundational understanding.

A common strategy involves the construction of the pentacyclic core through a series of reactions, often starting from simpler precursors and building the rings sequentially. Key steps can include the Pictet-Spengler reaction, Dieckmann condensation, and various cyclization and functional group manipulation reactions.

One notable synthetic approach involves the following conceptual workflow:

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, the synthesis of Camptothecin derivatives generally involves standard organic chemistry techniques. The following outlines a generalized protocol for the esterification of the 20-hydroxyl group, a common modification site.

General Protocol for Esterification of Camptothecin:

-

Dissolution: Dissolve (S)-(+)-Camptothecin in a suitable anhydrous solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the corresponding carboxylic acid, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).

-

Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired esterified Camptothecin derivative.

Conclusion

This compound serves as an indispensable tool for advanced research in the field of oncology and drug metabolism. Its utility in distinguishing between administered and endogenous or pre-existing drug levels allows for precise pharmacokinetic and pharmacodynamic modeling. A thorough understanding of its fundamental properties, alongside the mechanism of action and synthetic strategies for the parent compound, is paramount for its effective application in the development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-(+)-Camptothecin-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (S)-(+)-Camptothecin-d5 as an internal standard in mass spectrometry-based quantitative analysis of Camptothecin and its analogs. The protocols outlined are intended to be a robust starting point, which may be optimized for specific laboratory conditions and instrumentation.

Introduction

(S)-(+)-Camptothecin is a potent antineoplastic agent that functions by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair.[1] Accurate quantification of Camptothecin and its derivatives in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

This compound is chemically identical to the unlabeled analyte but has a distinct mass due to the replacement of five hydrogen atoms with deuterium. This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte and experiencing similar ionization effects, thereby correcting for variations in sample preparation, matrix effects, and instrument response.[2]

Application: Quantitative Bioanalysis of Camptothecin in Human Plasma

This section outlines a typical application of this compound for the quantification of Camptothecin in human plasma, a common requirement in clinical and preclinical studies.

Experimental Protocol

1. Materials and Reagents:

-

(S)-(+)-Camptothecin analytical standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

-

LC-MS vials with inserts

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of (S)-(+)-Camptothecin in DMSO.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in DMSO.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control samples to room temperature.

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

4. LC-MS/MS Conditions:

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Monitor specific precursor-to-product ion transitions for Camptothecin and this compound. These transitions should be optimized based on the specific instrument.

5. Data Analysis:

-

Integrate the peak areas for Camptothecin and this compound.

-

Calculate the peak area ratio (Camptothecin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Camptothecin in the unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of a Camptothecin analog using a suitable internal standard. The use of this compound is expected to yield similar or superior performance.

| Parameter | Acceptance Criteria | Typical Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.3 ng/mL |

| Within-run Precision (%RSD) | ≤15% (≤20% for LLOQ) | 5.8% - 6.3% |

| Between-run Precision (%RSD) | ≤15% (≤20% for LLOQ) | 4.4% - 8.5% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +8% |

| Recovery (%) | Consistent and reproducible | 89% - 95% |

Visualizations

Signaling Pathway

Caption: Mechanism of action of (S)-(+)-Camptothecin as a Topoisomerase I inhibitor.

Experimental Workflow

References

Application Note: Quantification of (S)-(+)-Camptothecin in Human Plasma using (S)-(+)-Camptothecin-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-(+)-Camptothecin in human plasma. The method utilizes (S)-(+)-Camptothecin-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] Sample preparation is performed using a straightforward protein precipitation technique. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 6 minutes. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving camptothecin.

Introduction

(S)-(+)-Camptothecin is a potent antineoplastic agent that functions by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and transcription.[3][4][5] This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, resulting in DNA strand breaks and subsequent cell death, particularly in rapidly dividing cancer cells. Accurate quantification of camptothecin in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics.

LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. A deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents

-

(S)-(+)-Camptothecin analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials with inserts

Stock and Working Solutions

-

(S)-(+)-Camptothecin Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-(+)-Camptothecin in DMSO to a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the (S)-(+)-Camptothecin stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples to room temperature.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample (final concentration of 10 ng/mL), except for the blank samples.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (50:50 acetonitrile/water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an LC-MS vial with an insert for analysis.

LC-MS/MS Method

The following are suggested starting parameters and may require optimization for different LC-MS/MS systems.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC System | Standard UHPLC/HPLC system |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 4 min, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions for (S)-(+)-Camptothecin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (S)-(+)-Camptothecin | 349.1 | 305.1 (Quantifier) | 35 |

| 349.1 | 248.1 (Qualifier) | 45 | |

| This compound (IS) | 354.1 | 310.1 (Quantifier) | 35 |

Results and Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the expected performance of the assay.

Table 3: Calibration Curve for (S)-(+)-Camptothecin

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 500 | 6.145 |

| 1000 | 12.290 |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low QC | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Mid QC | 100 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High QC | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 - 115% | 85 - 115% |

| High QC | 800 | 85 - 115% | 85 - 115% |

Visualizations

Caption: Experimental workflow for the quantification of (S)-(+)-Camptothecin.

Caption: Signaling pathway of Camptothecin's mechanism of action.

Conclusion

This application note details a selective and sensitive LC-MS/MS method for the quantification of (S)-(+)-Camptothecin in human plasma. The use of its deuterated internal standard, this compound, ensures reliable and accurate results. The simple protein precipitation sample preparation and rapid LC method make it suitable for high-throughput analysis in a research setting.

References

Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Camptothecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin (CPT) is a potent antineoplastic agent that functions as a topoisomerase I (Top1) inhibitor.[1] Its clinical utility, however, is hampered by poor water solubility, instability of the active lactone form at physiological pH, and significant toxicity.[2] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, is a promising approach to improve the pharmacokinetic profile of drugs like camptothecin. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[3] This can result in a more favorable pharmacokinetic profile, including increased exposure, a longer half-life, and potentially reduced toxic metabolite formation.[4][5]

These application notes provide a comprehensive overview of the principles and protocols for conducting pharmacokinetic studies of deuterated camptothecin, aimed at researchers and professionals in drug development.

Mechanism of Action of Camptothecin

Camptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Beyond its primary mechanism, camptothecin has also been shown to exert effects independent of Top1 inhibition. For instance, it can modulate the activity of hypoxia-inducible factor-1α (HIF-1α) by altering the expression of specific microRNAs.

Pharmacokinetic Data

While direct comparative pharmacokinetic data for deuterated versus non-deuterated camptothecin is not extensively available in the public domain, the following tables summarize the known pharmacokinetic parameters of camptothecin and its key analogs. A second table illustrates the theoretically expected improvements upon deuteration based on the principles of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Camptothecin and its Analogs

| Compound | Dose and Route | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 9-Nitrocamptothecin | 1.25 mg/m² (oral) | 94.49 ± 41.38 | 877.14 ± 360.90 | - | |

| 9-Nitrocamptothecin | 1.5 mg/m² (oral) | 115.56 ± 63.27 | 961.33 ± 403.58 | - | |

| 9-Nitrocamptothecin | 1.75 mg/m² (oral) | 147.57 ± 38.19 | 1189.75 ± 405.80 | - | |

| 9-Aminocamptothecin (from 9-NC) | 1.25 mg/m² (oral) | 12.85 ± 6.46 | 157.61 ± 111.61 | - | |

| 9-Aminocamptothecin (from 9-NC) | 1.5 mg/m² (oral) | 10.72 ± 6.58 | 88.71 ± 39.51 | - | |

| 9-Aminocamptothecin (from 9-NC) | 1.75 mg/m² (oral) | 28.74 ± 31.94 | 173.52 ± 122.19 | - | |

| 9-Aminocamptothecin | 72-h continuous IV infusion | - | - | 36 | |

| Irinotecan (CPT-11) | 100-350 mg/m² (IV) | 1000-10000 | Varies with dose | 5-27 | |

| SN-38 (from Irinotecan) | 100-350 mg/m² (IV) | ~10-100 | Varies with dose | 6-30 | |

| Topotecan | 30-min infusion | Varies with dose | Linear with dose | 3 | |

| DX-8951f | 30-min infusion | Varies with dose | Linear with dose | 7.15 |

Table 2: Expected Pharmacokinetic Changes with Deuteration of Camptothecin

| Parameter | Expected Change upon Deuteration | Rationale |

| Cmax (Maximum Concentration) | Potentially Increased or Unchanged | Slower metabolism can lead to higher peak concentrations, though this is not always the case and depends on the balance of absorption, distribution, and elimination rates. |

| tmax (Time to Cmax) | Likely Unchanged | Deuteration primarily affects metabolism, not absorption rate. |

| AUC (Area Under the Curve) | Significantly Increased | Reduced metabolic clearance leads to greater overall drug exposure. |

| t1/2 (Half-life) | Increased | Slower metabolism extends the time the drug remains in the systemic circulation. |

| Clearance (CL) | Decreased | The primary benefit of deuteration is a reduction in the rate of metabolic clearance. |

Experimental Protocols

In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a typical procedure for a comparative pharmacokinetic study of deuterated and non-deuterated camptothecin in mice.

1. Animal Model:

-

Species: Male/Female CD-1 or BALB/c mice, 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Drug Formulation and Administration:

-

Formulation: Prepare formulations of both deuterated and non-deuterated camptothecin in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

-

Dose: Determine the appropriate dose based on previous studies or preliminary dose-ranging experiments.

-

Administration: Administer the compounds via intravenous (IV) injection into the tail vein or oral gavage.

3. Sample Collection:

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via retro-orbital bleeding or from the tail vein.

-

Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS

This protocol provides a general framework for the quantitative analysis of deuterated and non-deuterated camptothecin in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog for the non-deuterated analyte and vice versa, or another structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Quantify the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, CL) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Camptothecin Signaling Pathway

References

- 1. Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. scienceopen.com [scienceopen.com]

Protocol for the Quantification of Camptothecin Using a Deuterated d5 Internal Standard by LC-MS/MS

Introduction

Camptothecin (CPT) is a potent anti-cancer agent that functions by inhibiting DNA topoisomerase I. Its clinical use and the development of its analogs necessitate robust and accurate bioanalytical methods for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note provides a detailed protocol for the quantification of camptothecin in biological matrices, such as human plasma, using a stable isotope-labeled internal standard (SIL-IS), camptothecin-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.

Experimental Workflow

The overall experimental workflow for the quantification of camptothecin is depicted in the following diagram.

Caption: Workflow for Camptothecin Quantification.

Detailed Experimental Protocol

This protocol outlines a protein precipitation method for the extraction of camptothecin from human plasma, a common and efficient technique for sample cleanup in bioanalysis.

Materials and Reagents

-

Human plasma samples

-

Camptothecin analytical standard

-

Camptothecin-d5 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Methanol, HPLC grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS vials with inserts

Stock and Working Solutions Preparation

-

Camptothecin Stock Solution (1 mg/mL): Accurately weigh and dissolve camptothecin in DMSO or methanol.

-

Camptothecin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve camptothecin-d5 in DMSO or methanol.

-

Camptothecin Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the camptothecin-d5 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibration standards, and quality control samples to room temperature.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.

-

Add 10 µL of the internal standard working solution (Camptothecin-d5) to each tube (except for blank samples, to which 10 µL of acetonitrile should be added).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

LC-MS/MS Method

The following is a proposed LC-MS/MS method. Parameters may require optimization based on the specific instrument used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | A linear gradient tailored to the specific column and system |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Camptothecin | 349.1 | 305.1 | 248.1 |

| Camptothecin-d5 (IS) | 354.1 | 310.1 | 253.1 |

Data Presentation and Method Validation

The following tables represent typical data that should be generated during the validation of this bioanalytical method, following regulatory guidelines.

Table 1: Linearity of Calibration Curve

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Camptothecin | 1 - 1000 | > 0.99 |

| Camptothecin | 2.5 - 320 | > 0.999[2] |

| Camptothecin | 2.5 - 2500 | > 0.993[1] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low QC | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Mid QC | 100 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High QC | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |

Data from a representative study showed intra- and inter-day precision values of 0.21% and 7.25%, respectively.[1] Another study on a camptothecin analog reported intra- and inter-day precision (RSD%) of 10.9% or less with an accuracy of 96.7-109.6%.[2]

Table 3: Stability

| Analyte | Stability Condition | QC Concentrations (ng/mL) | Accuracy (%) |

| Camptothecin | Bench-top (4 hours, room temp) | 3 and 800 | 85 - 115% |

| Camptothecin | Freeze-thaw (3 cycles, -80°C to room temp) | 3 and 800 | 85 - 115% |

| Camptothecin | Long-term storage (30 days, -80°C) | 3 and 800 | 85 - 115% |

| Camptothecin | Post-preparative (24 hours, 4°C in autosampler) | 3 and 800 | 85 - 115% |

A study demonstrated freeze-thaw, post-extraction, and short- and long-term storage stability ranging from 84.12% to 108.2%.

Signaling Pathway (Illustrative)

While camptothecin's primary mechanism is the inhibition of Topoisomerase I, its downstream effects can be complex. The following diagram illustrates a simplified representation of this pathway.

Caption: Camptothecin's Mechanism of Action.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of camptothecin in biological matrices using a deuterated internal standard and LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, serves as a strong foundation for researchers in drug development and clinical research. The provided validation data tables offer a clear benchmark for method performance. Adherence to this protocol will enable the generation of high-quality, reliable data for pharmacokinetic and other related studies of camptothecin.

References

Application of (S)-(+)-Camptothecin-d5 in Drug Metabolism Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Camptothecin-d5, the deuterated analog of the potent anti-cancer agent (S)-(+)-Camptothecin, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications lie in its use as an internal standard for quantitative bioanalysis and as a tracer to elucidate metabolic pathways. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled parent drug and its metabolites in complex biological matrices, without significantly altering its chemical properties.

Internal Standard for Bioanalytical Methods

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is the ideal internal standard for the quantification of (S)-(+)-Camptothecin. Due to its near-identical chemical and physical properties to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2]

Metabolic Stability Assays

This compound can be used to investigate the metabolic stability of Camptothecin in various in vitro systems, such as human liver microsomes (HLM), human intestinal microsomes (HIM), and liver S9 fractions.[3][4][5] By monitoring the disappearance of the deuterated parent compound over time, researchers can determine key pharmacokinetic parameters like intrinsic clearance and half-life. The kinetic isotope effect (KIE), a phenomenon where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism at the site of deuteration, providing insights into the rate-limiting steps of metabolic degradation.

Metabolite Identification and Pathway Elucidation

As a metabolic tracer, this compound aids in the identification of metabolites. The deuterium atoms are retained in the metabolites, resulting in a characteristic mass shift that simplifies their detection and structural elucidation in complex mass spectra. This allows for a clearer understanding of the biotransformation pathways of Camptothecin.

Metabolic Pathways of Camptothecin

The metabolism of Camptothecin and its analogs is primarily characterized by two major routes:

-

Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP450) enzymes, leading to oxidative metabolites. Studies on Camptothecin analogs have identified CYP3A4, CYP3A5, CYP1A1, and CYP1A2 as key enzymes involved in this process.

-

Phase II Metabolism: Involves conjugation reactions, with glucuronidation being a significant pathway. UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT1A7, and UGT1A8, catalyze the formation of glucuronide conjugates, which are more water-soluble and readily excreted.

-

Lactone Ring Hydrolysis: A critical non-enzymatic, pH-dependent equilibrium exists between the active lactone form of Camptothecin and its inactive open-ring carboxylate form.

Below is a diagram illustrating the key metabolic pathways of Camptothecin.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of this compound.

Workflow for In Vitro Metabolic Stability Assay

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator or shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the master mix and the HLM suspension to 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to the pre-warmed master mix. Initiate the metabolic reaction by adding the HLM suspension (final protein concentration, e.g., 0.5 mg/mL).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction.

-

Sample Processing: Vortex and then centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Metabolite Profiling using Hepatic S9 Fraction

This protocol is designed for the identification of Phase I and Phase II metabolites of this compound. The S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete metabolic profile.

Materials:

-

This compound

-

Human Liver S9 fraction

-

NADPH regenerating system

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

LC-High Resolution Mass Spectrometry (LC-HRMS) system

Procedure:

-

Incubation Setup: Prepare an incubation mixture containing the S9 fraction (e.g., 1 mg/mL protein), this compound (e.g., 10 µM), NADPH regenerating system, and UDPGA in phosphate buffer.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the sample to remove precipitated proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-HRMS analysis.

-

Metabolite Analysis: Analyze the sample using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns, looking for the characteristic mass shift due to the deuterium label.

Quantitative Data Summary

The following tables provide representative data that could be obtained from the described experiments. Note that these are illustrative examples.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | % Remaining this compound |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 20 |

| 60 | 10 |

Table 2: Calculated Pharmacokinetic Parameters

| Parameter | Value |

| In Vitro Half-life (t½) | 25 min |

| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |

Table 3: Major Metabolites of this compound Identified by LC-HRMS

| Metabolite | Proposed Biotransformation | Mass Shift from Parent (d5) |

| M1 | Hydroxylation | +16 Da |

| M2 | Glucuronidation | +176 Da |

| M3 | Hydroxylation + Glucuronidation | +192 Da |

The use of this compound in drug metabolism studies provides a robust and reliable method for quantifying the parent drug and identifying its metabolites. The protocols and data presented here serve as a guide for researchers in the field of drug development to design and execute their own studies, ultimately contributing to a better understanding of the pharmacokinetic properties of this important anti-cancer compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic Pathways of the Camptothecin Analog AR-67 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for (S)-(+)-Camptothecin-d5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Camptothecin (CPT) is a naturally occurring quinoline alkaloid derived from the bark of the Camptotheca acuminata tree.[][2] It is a potent antineoplastic agent that functions as a specific inhibitor of DNA topoisomerase I (Topo I).[][2][3] (S)-(+)-Camptothecin-d5 is the deuterated form of Camptothecin. Due to the kinetic isotope effect, deuterated compounds may exhibit altered metabolic rates. However, for the purposes of most cell-based assays, its biological activity is considered comparable to the non-deuterated form. The primary application of this compound is as an internal standard in quantitative analyses, such as mass spectrometry, or as a tracer in metabolic studies. These application notes provide detailed protocols for utilizing this compound in cell culture to induce apoptosis and for its use in drug screening assays.

Mechanism of Action

(S)-(+)-Camptothecin exerts its cytotoxic effects by targeting the DNA topoisomerase I enzyme. Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin binds to the Topo I-DNA complex, stabilizing it and preventing the religation of the DNA strand. This leads to the accumulation of single-strand breaks in the DNA.

When a DNA replication fork encounters this stabilized complex, it results in a double-strand break, a form of lethal DNA damage. The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S or G2/M phase, and ultimately to the induction of apoptosis (programmed cell death).

Signaling Pathways in Camptothecin-Induced Apoptosis

Camptothecin-induced apoptosis is a complex process involving multiple signaling pathways, which can be both p53-dependent and p53-independent.

-

p53-Dependent Pathway: In cells with functional p53, DNA damage activates p53, which in turn can induce the expression of pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

-

p53-Independent Pathway: In cells with mutated or deficient p53, apoptosis can still be induced through alternative pathways. These can involve other members of the p53 family, such as p73, or be mediated by other signaling molecules like caspase-2.

-

Mitochondrial (Intrinsic) Pathway: This is a central pathway in CPT-induced apoptosis. The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondria leads to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases like caspase-3.

-

Death Receptor (Extrinsic) Pathway: While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway. Camptothecin treatment can lead to a decreased expression of inhibitors of the death receptor signaling pathways.

Camptothecin-induced apoptosis signaling pathway.

Quantitative Data

In Vitro Cytotoxicity of Camptothecin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Camptothecin vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 0.01 |

| LOX | Melanoma | 0.037 - 0.048 |

| SKOV3 | Ovarian Cancer | 0.037 - 0.048 |

| SKVLB | Ovarian Cancer | 0.037 - 0.048 |

| P388 | Leukemia | 0.032 |

| KBwt | Oral Carcinoma | 0.040 |

| MCF7 | Breast Cancer | 0.089 |

| HCC1419 | Breast Cancer | 0.067 |

Note: The IC50 values can vary based on experimental conditions such as cell density and incubation time.

Experimental Protocols

Protocol 1: Induction of Apoptosis for Positive Control

This protocol describes a general method for inducing apoptosis in cultured cells using this compound, which can serve as a positive control for apoptosis assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), tissue culture grade

-

Cell line of interest (e.g., Jurkat, HL-60, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture plates or flasks

-

Hemocytometer or automated cell counter

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO. For example, for a 10 mM stock, reconstitute 10 mg in 2.87 ml of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Cell Seeding:

-

Culture cells to the desired density. For suspension cells like Jurkat or HL-60, a density of 0.5 x 10^6 to 1 x 10^6 cells/mL is often used. For adherent cells, seed them in culture plates or flasks and allow them to attach overnight.

-

-

Treatment:

-

Dilute the this compound stock solution in complete culture medium to achieve the desired final concentration. A typical final concentration range for inducing apoptosis is 4-6 µM.

-

For the negative control, add an equivalent volume of DMSO-containing medium to a separate culture.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator. The incubation time can vary depending on the cell line and the desired extent of apoptosis. A time course of 2-12 hours is recommended to determine the optimal time point. Some protocols suggest a 4-hour incubation is sufficient for Jurkat or HL-60 cells.

-

-

Harvesting and Analysis:

-

After incubation, harvest the cells. For suspension cells, this can be done by centrifugation. For adherent cells, gently scrape or trypsinize the cells.

-

Wash the cells with phosphate-buffered saline (PBS).

-

The cells are now ready for analysis using various apoptosis assays, such as Annexin V/PI staining, TUNEL assay, or caspase activity assays.

-

Apoptosis induction workflow.

Protocol 2: In Vitro Drug Screening for Cytotoxicity

This protocol outlines a method for determining the IC50 value of this compound in a cancer cell line using a 96-well plate format.

Materials:

-

This compound

-

DMSO, tissue culture grade

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Multichannel pipette

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Drug Dilution Preparation:

-

Prepare a 2-fold serial dilution of this compound in complete culture medium in a separate 96-well plate. Start with a high concentration (e.g., 10 µM) and perform several dilutions to cover a broad concentration range.

-

Include wells with medium only (no drug) as a positive control for cell viability and wells with medium and DMSO as a vehicle control. Also include blank wells with medium only for background subtraction.

-

-

Cell Treatment:

-

Carefully remove the medium from the cells in the 96-well plate.

-

Using a multichannel pipette, add 100 µL of the prepared drug dilutions to the corresponding wells.

-

Incubate the plate for a predetermined time, typically 48 or 72 hours.

-

-

Cell Viability Assay:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the cell viability against the log of the drug concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

In Vitro drug screening workflow.

Troubleshooting

-

Low Apoptosis Induction:

-

Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Insufficient Incubation Time: The incubation time may be too short. Perform a time-course experiment to identify the optimal exposure time.

-

Cell Resistance: The cell line may be resistant to Camptothecin. This can be due to various factors, including high levels of anti-apoptotic proteins or drug efflux pumps.

-

-

High Background in Control:

-

DMSO Toxicity: The concentration of DMSO in the final culture medium may be too high. Ensure the final DMSO concentration is below 0.5% (v/v).

-